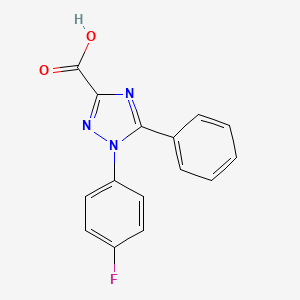

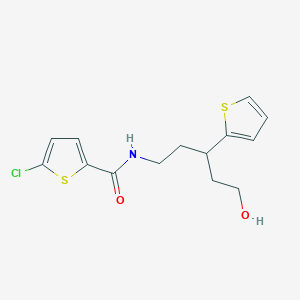

![molecular formula C22H26F3N3O2 B2478200 6-Tert-butyl-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2097889-47-7](/img/structure/B2478200.png)

6-Tert-butyl-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

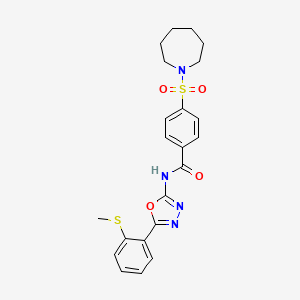

The compound “6-Tert-butyl-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one” is a complex organic molecule. It contains several functional groups including a tert-butyl group, a trifluoromethyl group, a benzoyl group, a piperidinyl group, and a dihydropyridazinone group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the trifluoromethyl group could be introduced using a trifluoromethylation reagent . The piperidinyl group could be formed through a cyclization reaction . The exact synthesis would depend on the desired stereochemistry and the availability of starting materials .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and potential stereocenters. The trifluoromethyl group is known to be highly electronegative, which could influence the overall polarity of the molecule . The piperidinyl group is a six-membered ring containing one nitrogen atom, which could also influence the molecule’s reactivity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the trifluoromethyl group, which is highly electronegative and can influence the reactivity of nearby functional groups . The piperidinyl group could also participate in various reactions, particularly if it is part of a larger ring system .Applications De Recherche Scientifique

Synthesis of Anticancer Drugs

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is an important intermediate for the synthesis of small molecule anticancer drugs. It is synthesized through a series of reactions starting from piperidin-4-ylmethanol, demonstrating the compound's utility in developing therapies targeting the PI3K/AKT/mTOR pathway in cancer. This pathway plays a critical role in cell growth and survival, highlighting the compound's potential in cancer therapeutics (Zhang et al., 2018).

Chemical Synthesis and Glycosidic Linkage Formation

The combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride forms a powerful, metal-free thiophile that activates thioglycosides, facilitating the formation of glycosyl triflates and diverse glycosidic linkages. This application is crucial in the synthesis of complex molecules for biochemical research and drug development (Crich & Smith, 2001).

Inhibition of Pyruvate Dehydrogenase Kinase

Secondary amides of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid are identified as inhibitors of pyruvate dehydrogenase kinase (PDHK). This inhibition is significant for its potential application in treating metabolic disorders and altering metabolic pathways in cancer cells to inhibit growth (Aicher et al., 2000).

Development of Antihistaminic and Anti-inflammatory Drugs

Research into fused pyridazines has yielded compounds with both antihistaminic activity and an inhibitory effect on eosinophil infiltration. This dual activity offers potential therapeutic applications for atopic dermatitis and allergic rhinitis, indicating the role of these compounds in developing new treatments for allergic conditions (Gyoten et al., 2003).

Orientations Futures

Propriétés

IUPAC Name |

6-tert-butyl-2-[[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26F3N3O2/c1-21(2,3)18-8-9-19(29)28(26-18)14-15-10-12-27(13-11-15)20(30)16-6-4-5-7-17(16)22(23,24)25/h4-9,15H,10-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHLQDSSVCVSGBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Tert-butyl-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

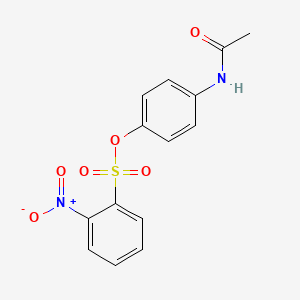

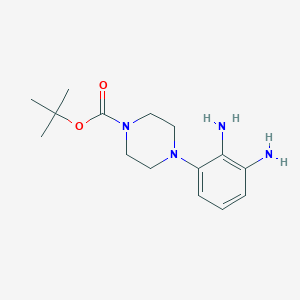

![N-[(5-bromopyrazin-2-yl)methyl]octanamide](/img/structure/B2478117.png)

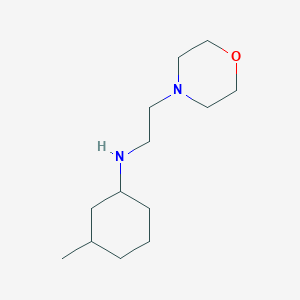

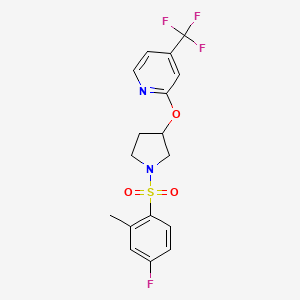

![(E)-2,6-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2478118.png)

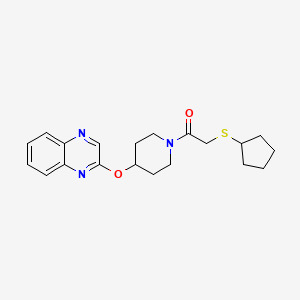

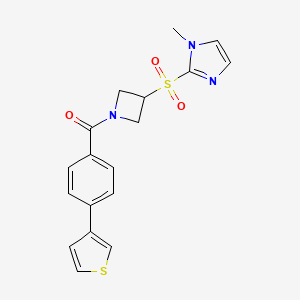

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2478124.png)

![(E)-2-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]-N-(thiophen-2-ylmethyl)ethenesulfonamide](/img/structure/B2478126.png)

![Tert-butyl 2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate hydrochloride](/img/no-structure.png)